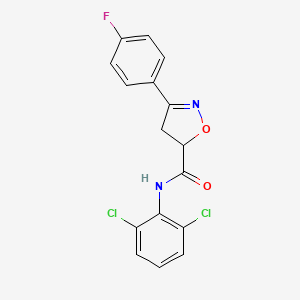

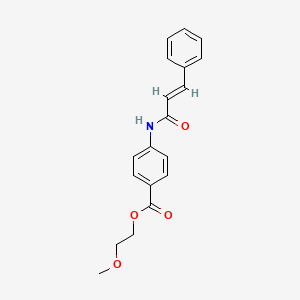

![molecular formula C15H11NO3S2 B4627215 3-{[(4-甲基-1,3-噻唑-2-基)硫代]乙酰基}-2H-色烯-2-酮](/img/structure/B4627215.png)

3-{[(4-甲基-1,3-噻唑-2-基)硫代]乙酰基}-2H-色烯-2-酮

描述

Synthesis Analysis

The synthesis of 3-{[(4-methyl-1,3-thiazol-2-yl)thio]acetyl}-2H-chromen-2-one derivatives often involves multicomponent reactions that allow for the efficient assembly of complex molecules from simpler precursors. A notable method includes a two-component protocol for the synthesis of 3-(2-(substituted phenylamino)thiazol-4-yl)-2H-chromen-2-ones through the reaction of 3-(2-thiocyanatoacetyl)-2H-chromen-2-one with substituted anilines in ethanol. This approach highlights the versatility of thiazole and chromenone moieties in constructing pharmacophore-rich scaffolds (Saeed et al., 2013).

Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of a chromen-2-one backbone, substituted with a thiazolyl moiety through an acetyl linker. This structure has been elucidated using various spectroscopic techniques, including UV-vis, FTIR, NMR, and mass spectroscopy. X-ray diffraction studies, for instance, have provided detailed insights into the crystalline structure of 3-(2-(4-Methylphenylamino)thiazol-4-yl)-2H-chromen-2-one, revealing its orthorhombic space group and unit cell parameters, which underpins the stability and molecular packing of these compounds (Saeed et al., 2013).

Chemical Reactions and Properties

These compounds participate in a variety of chemical reactions, leveraging the reactive sites on both the chromen-2-one and thiazolyl sections. For example, they can undergo nucleophilic substitution reactions, where the acetyl group serves as a pivotal point for introducing various substituents, thereby modulating the compound’s chemical properties and reactivity.

Physical Properties Analysis

The physical properties of 3-{[(4-methyl-1,3-thiazol-2-yl)thio]acetyl}-2H-chromen-2-one derivatives, such as solubility, melting point, and crystallinity, are significantly influenced by the nature and position of substituents on the thiazole and chromenone moieties. These properties are crucial for determining the compound's suitability for specific applications, including its formulation into pharmaceuticals.

Chemical Properties Analysis

The chemical properties, including stability, reactivity, and the ability to participate in further chemical transformations, are determined by the electronic and steric effects of the substituents on the thiazole and chromen-2-one core. The presence of the thiazole ring, in particular, imparts nucleophilic character to the molecule, enabling a range of chemical reactions that are central to synthetic strategies for the development of novel compounds with potential biological activities.

科学研究应用

多组分合成和表征

合成技术

一个研究领域涉及开发合成 2H-色烯-2-酮衍生物的高效合成路线。例如,已开发出一锅多组分合成技术来生产吡唑基三唑噻二嗪基色烯-2-酮,突出了该化合物在化学合成中的多功能性 (Pavurala & Vedula, 2015)。该方法强调了该化合物在创建复杂杂环结构中的用途,这些结构在各种化学和材料科学应用中很有价值。

表征和结构分析

另一个重点是这些化合物的结构分析。例如,Saeed 等人 (2013) 的一项研究通过两组分合成实现了一系列 3-(2-(取代苯基氨基)噻唑-4-基)-2H-色烯-2-酮,并通过 X 射线衍射进一步表征,展示了该化合物在材料科学和化学中的潜力 (Saeed et al., 2013)。

抗菌和涂层应用

抗菌性能

El‐Wahab 等人 (2014) 合成了一种具有抗菌活性的香豆素-噻唑衍生物,该衍生物也被掺入聚氨酯涂层中以赋予其抗菌性能 (El‐Wahab et al., 2014)。该应用突出了该化合物在开发抗菌表面的潜力,这在医疗保健环境和卫生产品制造中特别有用。

聚氨酯涂层增强

该研究还探讨了含有该衍生物的聚氨酯清漆的物理和机械性能,发现添加该衍生物略微增强了这些性能。这表明将此类衍生物掺入聚合物中可以改善材料特性,而不会损害其抗菌功效。

生物学评估

抗菌活性筛选

Merugu 等人 (2020) 合成了一系列 (E)-3-(2-((5-(苯亚甲基氨基)-1,3,4-噻二唑-2-基)硫代)乙酰基)-2H-色烯-2-酮衍生物,并筛选了它们的抗菌活性。该研究不仅有助于了解该化合物在医学应用中的潜力,还有助于了解其在专注于增强抗菌性能的化学合成中的作用 (Merugu et al., 2020)。

属性

IUPAC Name |

3-[2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetyl]chromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO3S2/c1-9-7-20-15(16-9)21-8-12(17)11-6-10-4-2-3-5-13(10)19-14(11)18/h2-7H,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBHQLQMHGGAVHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)SCC(=O)C2=CC3=CC=CC=C3OC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-{[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetyl}-2H-chromen-2-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(3-bromophenoxy)acetyl]-4-methylpiperazine](/img/structure/B4627133.png)

![1-{3-[(4-chloro-1H-pyrazol-1-yl)methoxy]benzoyl}-4-(2-thienylcarbonyl)piperazine](/img/structure/B4627137.png)

![6,7-dimethoxy-3-{[1-(4-methylbenzyl)-1H-1,2,4-triazol-3-yl]amino}-2-benzofuran-1(3H)-one](/img/structure/B4627144.png)

![N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(3-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4627172.png)

![2-({4-amino-5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4627175.png)

![N-(5-chloro-2-pyridinyl)-4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B4627203.png)

![7-(2-chlorophenyl)-4-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione](/img/structure/B4627211.png)

![(4-{[3-(4-{4-[7-(4-aminophenoxy)-3-phenyl-2-quinoxalinyl]phenoxy}phenyl)-2-phenyl-6-quinoxalinyl]oxy}phenyl)amine](/img/structure/B4627220.png)

![N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(1-naphthyl)acetamide](/img/structure/B4627228.png)